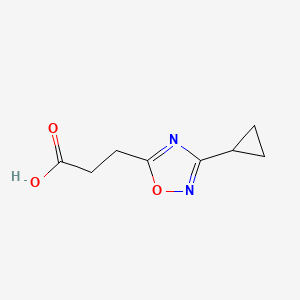

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWRSHYTVBKHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A common method for synthesizing 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides. The amidoxime serves as a nucleophile attacking the electrophilic carbonyl carbon, followed by intramolecular cyclization and elimination of water.

Typical reagents and conditions:

- Amidoxime precursor bearing the cyclopropyl substituent.

- Carboxylic acid derivative (e.g., propanoic acid chloride or ester).

- Dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or carbodiimides.

- Heating under reflux or elevated temperatures (80–150 °C).

Example reaction:

Amidoxime with a cyclopropyl group reacts with propanoyl chloride in the presence of POCl3 to yield the 1,2,4-oxadiazole ring fused with the cyclopropyl substituent and propanoic acid side chain after hydrolysis.

Alternative Cyclization via Hydrazide Intermediates

Another route involves preparing acid hydrazides from esters of propanoic acid, followed by cyclization with appropriate reagents to form the oxadiazole ring:

- Esterification of this compound precursors to methyl or ethyl esters.

- Reaction of esters with hydrazine hydrate to form hydrazides.

- Cyclodehydration of hydrazides with reagents such as carbon disulfide or other cyclizing agents to form the oxadiazole ring.

Specific Synthetic Routes and Reaction Conditions

While direct literature on this compound is limited, closely related 1,2,4-oxadiazole carboxylic acids have been synthesized as described in patent US7419991B2 and research articles focusing on oxadiazole derivatives:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime formation | Reaction of nitriles with hydroxylamine | 70–90 | Amidoximes with cyclopropyl substituent prepared |

| 2 | Cyclization to oxadiazole | Amidoxime + acid chloride + POCl3, reflux | 60–85 | Formation of 1,2,4-oxadiazole ring |

| 3 | Side chain functionalization | Hydrolysis or esterification | 75–90 | Conversion to propanoic acid or ester |

| 4 | Purification | Recrystallization or chromatography | — | Ensures purity for biological testing |

Table 1: Typical reaction steps and conditions for 1,2,4-oxadiazole carboxylic acid synthesis

Analytical and Characterization Data

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for cyclopropyl protons (multiplets around 0.5–1.5 ppm) and propanoic acid methylene protons (triplets or multiplets around 2.0–3.0 ppm).

- ^13C NMR confirms the presence of oxadiazole carbons (~160–170 ppm), cyclopropyl carbons (~10–20 ppm), and carboxylic acid carbon (~175 ppm).

-

- Strong absorption bands for C=O stretching (~1700 cm^-1) of the carboxylic acid.

- Characteristic bands for the oxadiazole ring (C=N and N–O stretches around 1500–1600 cm^-1).

-

- Molecular ion peak consistent with the molecular weight of the compound.

- Fragmentation patterns supporting the cyclopropyl and oxadiazole moieties.

Research Findings and Optimization

- The cyclization step to form the oxadiazole ring is the critical stage influencing yield and purity. Use of dehydrating agents like POCl3 under controlled temperature yields the best results.

- The introduction of the cyclopropyl group prior to ring closure ensures regioselectivity and avoids side reactions.

- Ester intermediates facilitate easier purification and handling during synthesis.

- Reaction times and temperatures require optimization to prevent decomposition or side product formation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime cyclization | Amidoxime + acid chloride + POCl3 | Reflux, 80–120 °C | Direct ring formation, good yield | Requires handling of corrosive reagents |

| Hydrazide cyclization | Ester + hydrazine hydrate + cyclizing agent | Reflux in alcohol solvents | Versatile, allows functional group modifications | Multi-step, longer reaction times |

| Bromination and substitution | α-Bromoacyl derivatives + nucleophiles | Room temperature to reflux | Enables diverse substitutions | May require careful control of regioselectivity |

Chemical Reactions Analysis

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Anxiolytic Properties

Research indicates that compounds containing the oxadiazole moiety, such as 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid, exhibit significant anticonvulsant and anxiolytic effects. This is attributed to their ability to modulate neurotransmitter systems in the brain. For instance, studies have shown that similar oxadiazole derivatives can enhance GABAergic activity, which is crucial for seizure control and anxiety reduction .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with GABA receptors or modulation of ion channels. Some derivatives have been reported to act as positive allosteric modulators of GABA_A receptors, enhancing the inhibitory effects of GABA and thus stabilizing neuronal excitability .

Agrochemical Applications

Pesticidal Activity

Compounds like this compound have been investigated for their potential use as pesticides. The oxadiazole group is known for its ability to disrupt metabolic processes in pests. Research has demonstrated that derivatives can inhibit key enzymes involved in the biosynthesis of essential compounds in insects, leading to effective pest control strategies .

Herbicidal Properties

In addition to insecticidal applications, oxadiazole derivatives have been explored for their herbicidal properties. They can interfere with plant growth by inhibiting specific pathways crucial for development. This makes them candidates for developing selective herbicides that target weeds without harming crops .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has shown that incorporating oxadiazole units into polymer backbones can improve thermal stability and mechanical strength. These materials are being studied for applications in coatings and advanced composites .

Nanocomposites

Furthermore, the incorporation of this compound into nanocomposite materials has been explored. The presence of oxadiazole groups can enhance the interfacial adhesion between the polymer matrix and nanoparticles, leading to improved electrical and thermal conductivity. Such advancements are crucial for developing next-generation electronic materials .

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituent at the 3-position of the 1,2,4-oxadiazole ring. Below is a comparative analysis:

Key Observations:

- Cyclopropyl vs.

- Polar Substituents: Methoxy and ethoxy groups increase solubility but may reduce membrane permeability.

- Heterocyclic Substituents: Thiophene and pyridine introduce electronic diversity, influencing charge distribution and hydrogen-bonding capacity.

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 169.19 g/mol

- CAS Number : Not explicitly listed, but related compounds exist under similar identifiers.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor in different biological pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study on related compounds suggests that modifications in the oxadiazole ring can enhance antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µM to 222.31 µM against various pathogens including Staphylococcus aureus and Candida albicans .

Inhibition of Rho/MRTF/SRF Pathway

A significant finding from a high-throughput screening assay identified oxadiazole derivatives as potent inhibitors of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. The compound's structural features, particularly the carboxylic acid functionality, were crucial for maintaining activity. The optimal carbon chain length between the oxadiazole and carboxylic acid was found to be three carbons .

Structure-Activity Relationship (SAR)

The SAR studies on oxadiazole derivatives reveal critical insights into how structural modifications influence biological activity:

| Compound Modification | Observed Activity |

|---|---|

| Replacement of carboxylic acid with neutral groups | Loss of activity |

| Varying carbon chain lengths between oxadiazole and carboxylic acid | Optimal activity at three carbons |

| Substituents on the oxadiazole ring | Enhanced potency against specific targets |

These findings emphasize the importance of both the functional groups and their spatial arrangement in determining the effectiveness of these compounds.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of 1,2,4-oxadiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition with MIC values comparable to established antibiotics .

- Inhibition Mechanism : Another research highlighted the mechanism by which oxadiazole compounds inhibit Rho-mediated gene transcription. This study utilized luciferase assays to demonstrate that specific structural features were critical for target engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multistep routes starting from cyclopropane-carboxylic acid derivatives. For example, a microreactor-based approach enables rapid cyclization and purification via HPLC, achieving yields of 40–63% depending on substituents . Optimization strategies include adjusting reaction time, temperature, and catalyst loading. Characterization of intermediates by H/C NMR and HRMS is critical for tracking reaction progress .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400–600 MHz) and C NMR resolve the cyclopropyl, oxadiazole, and propanoic acid moieties, with characteristic shifts for protons adjacent to electronegative atoms (e.g., δ 1.0–1.2 ppm for cyclopropyl CH) .

- Mass Spectrometry (HR-ESI-MS) : Confirms molecular weight (e.g., [M+H] at m/z 219.20 for CHNO) and fragmentation patterns .

- Collision Cross Section (CCS) : Predicted CCS values (e.g., 155.8 Ų for [M+H]) via ion mobility spectrometry validate conformational stability .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. For orthorhombic crystals (space group Pna2), parameters include a = 6.1298 Å, b = 6.8194 Å, c = 23.426 Å, and Z = 4. Displacement ellipsoids and hydrogen-bonding networks (e.g., O–H···N interactions) reveal packing motifs and stability .

Q. What experimental strategies can elucidate the compound’s structure-activity relationships (SAR) in modulating biological targets?

- Methodological Answer :

- Docking Studies : The cyclopropyl group’s rigidity and oxadiazole’s π-stacking potential are modeled against targets like GPR40 or enzymes. Molecular dynamics simulations assess binding pocket compatibility .

- Biological Assays : Functional assays (e.g., cAMP accumulation, ion channel modulation) quantify potency. For example, CFTR potentiator studies use electrophysiology to measure chloride ion flux .

- SAR Libraries : Analog synthesis (e.g., substituting cyclopropyl with isopropyl or phenyl) and IC comparisons identify critical pharmacophores .

Q. How should researchers address contradictions in synthesis yields or analytical data across studies?

- Methodological Answer :

- Yield Discrepancies : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst purity). For example, microreactor synthesis improves reproducibility compared to batch methods .

- Analytical Conflicts : Cross-validate CCS predictions with experimental ion mobility data. Discrepancies may arise from solvent adducts or conformational flexibility .

- Crystallographic Ambiguities : Refine diffraction data with alternative software (e.g., Olex2 vs. SHELX) and check for twinning or disorder .

Data-Driven Insights

- Synthetic Yield Variability : Evidence shows yields ranging from 24% (spirocyclic derivatives) to 63% (aryl-substituted analogs), highlighting substituent-dependent reactivity .

- Structural Trends : The cyclopropyl group enhances metabolic stability, while the oxadiazole ring improves membrane permeability, as evidenced by logP calculations and Caco-2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.